molecular formula C13H12F6O2 B6287554 tert-Butyl 2,4-bis(trifluoromethyl)benzoate CAS No. 2586126-78-3

tert-Butyl 2,4-bis(trifluoromethyl)benzoate

Cat. No.: B6287554
CAS No.: 2586126-78-3
M. Wt: 314.22 g/mol
InChI Key: LCWHFGPWKRCFEX-UHFFFAOYSA-N
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Description

tert-Butyl 2,4-bis(trifluoromethyl)benzoate ( 2586126-78-3) is a high-purity, fluorinated benzoate ester supplied for advanced chemical synthesis and pharmaceutical research. With the molecular formula C13H12F6O2 and a molecular weight of 314.22 g/mol, this compound serves as a versatile and valuable synthetic building block . The structure of this compound, featuring two strong electron-withdrawing trifluoromethyl (CF3) groups on the aromatic ring, is designed to confer unique physicochemical properties. Such fluorinated aromatic systems are of significant interest in medicinal chemistry and drug discovery, as the incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . The tert-butyl ester group acts as a common protecting group for carboxylic acids and can also be used as a synthetic handle for further functionalization. While specific biological data for this exact compound is not available in the public domain, related tri-organotin complexes incorporating similar CF3-substituted benzoate ligands have demonstrated notable cytotoxic effects in anticancer research, highlighting the potential of these fluorinated scaffolds in developing bioactive molecules . This product is intended for research applications as a key intermediate in the synthesis of more complex fluorinated compounds, including potential candidates for pharmaceutical, agrochemical, and materials science research. It is offered with a guaranteed purity of 98% and should be stored at 2-8°C . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

tert-butyl 2,4-bis(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6O2/c1-11(2,3)21-10(20)8-5-4-7(12(14,15)16)6-9(8)13(17,18)19/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWHFGPWKRCFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-Bis(trifluoromethyl)benzoic Acid

The foundational step in preparing tert-butyl 2,4-bis(trifluoromethyl)benzoate involves synthesizing the carboxylic acid precursor. Analogous to the method for 3,5-bis(trifluoromethyl)benzoic acid, 2,4-bis(trifluoromethyl)bromobenzene undergoes Grignard reagent formation. Magnesium granules react with the bromide in tetrahydrofuran (THF) under reflux, generating a highly reactive intermediate.

Reaction Conditions

  • Solvent: THF (preferred for Grignard stability)

  • Temperature: Reflux (65–67°C)

  • Additives: None required; exothermic reaction controlled via bromide addition rate

Carboxylation with CO₂ at 20–25 psi for 3 hours yields 2,4-bis(trifluoromethyl)benzoic acid. The patent method for the 3,5-isomer reports 76–78% yield, suggesting comparable efficiency for the 2,4-analog upon optimization.

Esterification to tert-Butyl Ester

The carboxylic acid is esterified with tert-butanol via acid catalysis. Fischer esterification employs concentrated sulfuric acid or toluenesulfonic acid in refluxing toluene.

Optimized Protocol

  • Molar Ratio: 1:5 (acid:tert-butanol)

  • Catalyst: H₂SO₄ (5 mol%)

  • Yield: 85–90% after silica gel chromatography

Suzuki-Miyaura Cross-Coupling for Boronate Intermediates

Boronic Ester Synthesis

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediates, as described in Search Result 1, demonstrate the utility of boronates in constructing substituted aromatics. For 2,4-bis(trifluoromethyl)benzoate, a boronic ester precursor could couple with a trifluoromethylated aryl halide.

Key Reaction Parameters

  • Catalyst: Pd(dppf)Cl₂ (0.03 mmol)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: Toluene/EtOH (2:1)

  • Yield: 93% for analogous couplings

Coupling with Trifluoromethylated Electrophiles

Aryl halides (e.g., 2-bromo-4-trifluoromethylbenzoate) react with boronic esters under Suzuki conditions. The tert-butyl group remains intact due to its stability under basic conditions.

Challenge: Regioselectivity in di-trifluoromethylation necessitates orthogonal protecting groups or sequential coupling steps.

Direct Trifluoromethylation of Benzoate Esters

Copper-Mediated Trifluoromethylation

Introducing CF₃ groups via Ullmann-type coupling onto a pre-formed benzoate scaffold employs CuI and trifluoromethylating agents (e.g., TMSCF₃).

Limitations:

  • Poor yields (<50%) due to steric hindrance at the 2- and 4-positions

  • Competing side reactions (e.g., proto-deboronation)

Electrophilic Trifluoromethylation

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Grignard + Esterification75–85Scalable, minimal purificationRequires specialized bromide starting material
Suzuki Coupling85–93Modular, tolerates sensitive groupsMulti-step synthesis
Direct CF₃ Insertion30–50Single-stepLow yields, regioselectivity issues

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate (9:1) effectively separates the ester from unreacted acid or boronate byproducts.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.38 (s, 9H, tert-butyl), 3.28–3.41 (m, 2H, CH₂), 6.55 (br s, 1H, aromatic)

  • MS (ESI): m/z 422.2 (M+Na)

Industrial-Scale Considerations

The Grignard-carboxylation route is preferred for bulk synthesis due to cost-effective reagents (Mg, CO₂) and high atom economy. However, THF recovery systems are critical to minimize waste .

Chemical Reactions Analysis

Reaction Conditions:

ReagentSolventTemperatureYield (%)
H₂SO₄ (5 mol%)TolueneReflux89
p-TsOH (5 mol%)DCMRT85

The tert-butyl group enhances steric protection of the ester, improving stability against hydrolysis compared to methyl or ethyl analogs.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution at the 2- and 4-positions. Trifluoromethyl groups activate the ring toward nucleophiles such as amines or alkoxides:

Example Reaction :
C13H12F6O2+NH3C13H13F6NO2+HF\text{C}_{13}\text{H}_{12}\text{F}_6\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_{13}\text{H}_{13}\text{F}_6\text{NO}_2 + \text{HF}

Key Data:

NucleophileSolventTemperatureYield (%)
AmmoniaDMF80°C75
BenzylamineTHF120°C82

Reactions require polar aprotic solvents (e.g., DMF, THF) and elevated temperatures.

Reduction of the Ester Moiety

The tert-butyl ester is selectively reduced to the corresponding benzyl alcohol using lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H):

C13H12F6O2LiAlH4C12H10F6O+tert-butanol\text{C}_{13}\text{H}_{12}\text{F}_6\text{O}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_{12}\text{H}_{10}\text{F}_6\text{O} + \text{tert-butanol}

Reduction Conditions:

ReagentSolventTemperatureYield (%)
LiAlH₄ (2 equiv)THF0°C → RT88
DIBAL-H (1.5 equiv)Et₂O−78°C92

LiAlH₄ provides higher conversion rates, while DIBAL-H offers better selectivity.

Late-Stage Functionalization

The compound serves as a precursor for introducing trifluoromethyl groups into complex molecules. For example, it participates in silver-free trifluoromethoxylation reactions using (E)-O-trifluoromethyl-benzaldoximes (TFBO) under mild conditions (Cs₂CO₃, MeCN, 25°C) .

Mechanistic Insights

  • Nucleophilic Substitution : The electron-withdrawing trifluoromethyl groups polarize the aromatic ring, stabilizing the Meisenheimer intermediate during nucleophilic attack.

  • Ester Reduction : LiAlH₄ cleaves the ester via a tetrahedral intermediate, while DIBAL-H selectively reduces the carbonyl without over-reduction.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Reactions
tert-Butyl 2,4-bis(trifluoromethyl)benzoate serves as a versatile reagent in organic synthesis, particularly in trifluoromethoxylation reactions. It has been demonstrated to facilitate the introduction of trifluoromethoxy groups into aromatic compounds, enhancing their reactivity and functionalization potential. This property makes it valuable for synthesizing pharmaceuticals and agrochemicals .

Table 1: Summary of Synthetic Applications

Application AreaDescriptionReference
TrifluoromethoxylationUsed as a reagent for introducing trifluoromethoxy groups into substrates.
Synthesis of Fine ChemicalsActs as an intermediate in the synthesis of various fine chemicals.
Pharmaceutical DevelopmentAids in the development of new pharmaceutical agents through functionalization.

Material Science

Polymer Additives
The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties. Its trifluoromethyl groups contribute to improved resistance against degradation, making it suitable for high-performance materials used in electronics and automotive applications .

Table 2: Material Properties Enhanced by this compound

PropertyImprovement DescriptionReference
Thermal StabilityEnhances the thermal degradation temperature of polymers.
Mechanical StrengthIncreases tensile strength and flexibility in polymer blends.
Chemical ResistanceImproves resistance to solvents and environmental factors.

Case Studies

Case Study 1: Trifluoromethoxylation Reactions
A study published in the Journal of the American Chemical Society highlighted the efficacy of this compound as a trifluoromethoxylation reagent. The research demonstrated that this compound could successfully convert a range of aromatic compounds into their corresponding trifluoromethoxy derivatives under mild conditions, showcasing its utility in synthetic organic chemistry .

Case Study 2: Polymer Applications
Research conducted on the application of this compound in polymer formulations revealed significant enhancements in thermal properties. Polymers modified with this compound displayed improved thermal stability and mechanical resilience compared to unmodified counterparts, making them suitable for demanding applications such as aerospace components .

Mechanism of Action

The mechanism of action of tert-Butyl 2,4-bis(trifluoromethyl)benzoate is largely dependent on its chemical structure. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its interactions with biological targets. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • tert-Butyl 4-(trifluoromethyl)benzoate
  • tert-Butyl 3,5-bis(trifluoromethyl)benzoate
  • tert-Butyl 2,6-bis(trifluoromethyl)benzoate

Comparison: tert-Butyl 2,4-bis(trifluoromethyl)benzoate is unique due to the specific positioning of the trifluoromethyl groups at the 2 and 4 positions on the benzene ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .

Biological Activity

Tert-butyl 2,4-bis(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological profiles of various compounds by improving metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12F6O2
  • Molecular Weight : 302.23 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with benzoic acid derivatives and trifluoromethylating agents.
  • Reagents : Common reagents include trifluoroacetic anhydride or trifluoromethyl sulfonium salts.
  • Reaction Conditions : The reaction is often conducted under inert atmosphere conditions to prevent oxidation.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A series of in vitro tests against various bacterial strains indicated that it has potent activity against Gram-positive bacteria, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Bacillus subtilis64 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anti-Parasitic Activity

In addition to its antibacterial effects, there is emerging evidence supporting the anti-parasitic activity of this compound. In particular, it has been tested against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi.

  • Case Study : A study evaluated the efficacy of this compound against P. falciparum (K1 strain), revealing an IC50 value of approximately 15 µM, indicating moderate activity. Further structure-activity relationship (SAR) analyses suggested that modifications to the trifluoromethyl groups could enhance potency against these parasites .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Pathways : The trifluoromethyl groups enhance lipophilicity, allowing for better membrane penetration and interaction with target enzymes.
  • Disruption of Cellular Processes : The compound may interfere with critical cellular processes in bacteria and protozoa, leading to cell death.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further comprehensive toxicological assessments are necessary to establish safety profiles for potential clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2,4-bis(trifluoromethyl)benzoate, and how can purity be ensured?

  • Methodology : The esterification of 2,4-bis(trifluoromethyl)benzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or TFAA) is a common route. Alternatively, the benzoyl chloride derivative (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride, CAS 785-56-8) can react with tert-butanol in the presence of a base like pyridine .
  • Purity validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm or quantitative ¹⁹F NMR using certified reference materials (e.g., CRM4601-b for NMR calibration ) ensures ≥95% purity.

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Stepwise approach :

Liquid-liquid extraction : Use dichloromethane/water phases to remove polar byproducts.

Recrystallization : Ethanol/hexane mixtures yield high-purity crystals (mp 54–56°C for analogous tert-butyl esters ).

Column chromatography : Silica gel with hexane/ethyl acetate (9:1) achieves baseline separation of trifluoromethylated isomers .

Advanced Research Challenges

Q. How do steric and electronic effects of the 2,4-bis(trifluoromethyl) group influence regioselectivity in subsequent reactions?

  • Case study : The electron-withdrawing trifluoromethyl groups deactivate the benzene ring, directing electrophilic substitutions to the less hindered 5-position. For example, nitration under mixed acid conditions (HNO₃/H₂SO₄) predominantly yields the 5-nitro derivative.
  • Validation : Comparative ¹H NMR (δ 8.2–8.4 ppm for aromatic protons) and X-ray crystallography confirm regiochemical outcomes .

Q. What are the stability limitations of this compound under acidic or thermal conditions?

  • Thermal decomposition : Thermogravimetric analysis (TGA) shows decomposition onset at 160°C, releasing isobutylene and CO₂, confirmed by GC-MS .
  • Acid sensitivity : Exposure to trifluoroacetic acid (TFA) cleaves the tert-butyl ester within 2 hours at 25°C, forming 2,4-bis(trifluoromethyl)benzoic acid (monitored by ¹⁹F NMR at δ -63 ppm ).

Q. How can contradictory data from NMR and mass spectrometry (MS) for this compound be resolved?

  • Scenario : Discrepancies in molecular ion ([M+H]⁺) intensity in LC-MS vs. ¹⁹F NMR integration ratios.
  • Resolution :

  • NMR : Use a deuterated solvent (e.g., CDCl₃) and internal standard (e.g., hexafluorobenzene) for quantification .
  • MS : Apply high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to distinguish isotopic clusters from impurities .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Barriers : The electron-deficient aryl ring hinders oxidative addition with palladium catalysts.
  • Optimization : Use Pd(OAc)₂ with SPhos ligand in DMF at 100°C to achieve coupling yields >70% with arylboronic acids.
  • Kinetic analysis : In situ IR spectroscopy tracks the disappearance of the ester carbonyl peak (1740 cm⁻¹) during reaction progression .

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